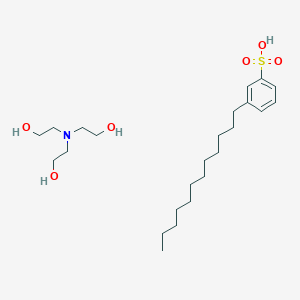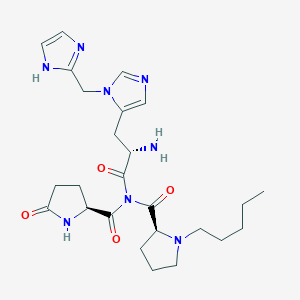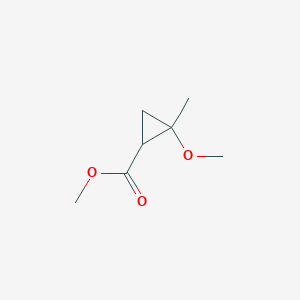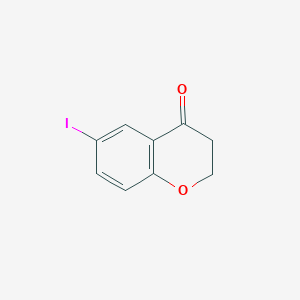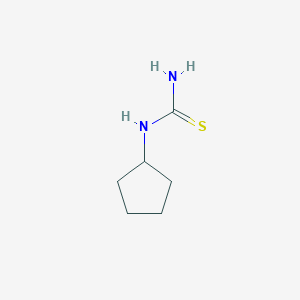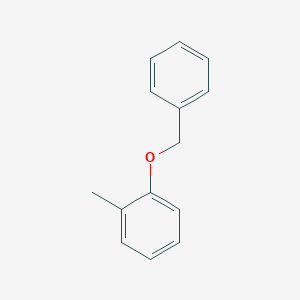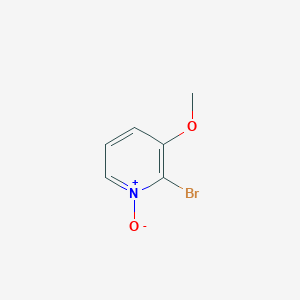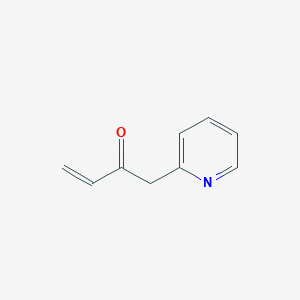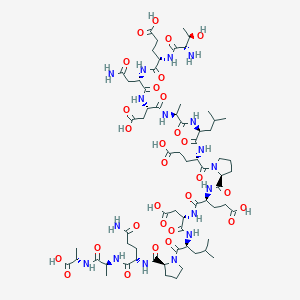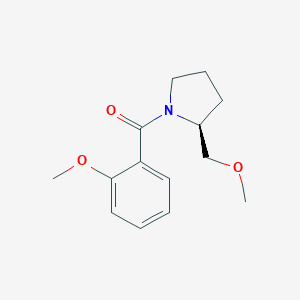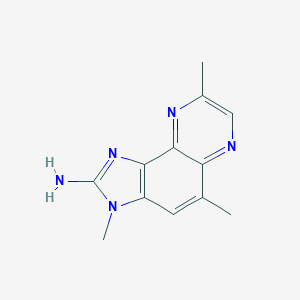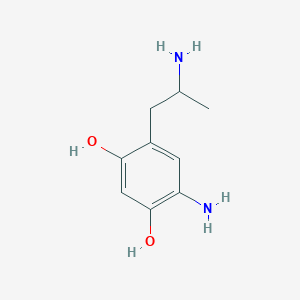
4-amino-6-(2-aminopropyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 4-amino-6-(2-aminopropyl)benzene-1,3-diol as a starting material . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves its interaction with neurotransmitter systems. It acts as a selective neurotoxin to central noradrenergic neurons, leading to the depletion of norepinephrine in various brain regions . This effect is mediated through its ability to destroy norepinephrine nerve terminals, particularly in the hypothalamus .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-aminopropyl)benzene-1,3-diol: A precursor in the synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Dopamine: A neurotransmitter with structural similarities but different biological functions.
Norepinephrine: Another neurotransmitter affected by 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Uniqueness
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is unique in its selective neurotoxic effects on central noradrenergic neurons, making it a valuable tool in neurochemical research .
Properties
CAS No. |
106868-44-4 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
InChI Key |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
Synonyms |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


